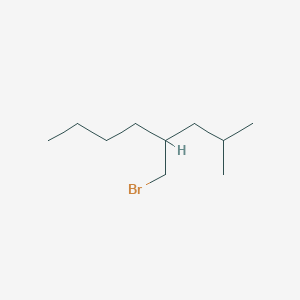

4-(Bromomethyl)-2-methyloctane

Description

4-(Bromomethyl)-2-methyloctane (CAS: Not provided in evidence; molecular formula: C₁₀H₂₀Br) is a brominated branched alkane. It is structurally characterized by a bromomethyl substituent at the fourth carbon and a methyl group at the second carbon of an octane backbone. This compound is typically used in organic synthesis as an alkylating agent or intermediate in pharmaceuticals and agrochemicals.

Properties

Molecular Formula |

C10H21Br |

|---|---|

Molecular Weight |

221.18 g/mol |

IUPAC Name |

4-(bromomethyl)-2-methyloctane |

InChI |

InChI=1S/C10H21Br/c1-4-5-6-10(8-11)7-9(2)3/h9-10H,4-8H2,1-3H3 |

InChI Key |

DUDPZMNULBOHAV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC(C)C)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-methyloctane typically involves the bromination of 2-methyloctane. One common method is the free radical bromination, where 2-methyloctane is treated with bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under UV light. The reaction proceeds via a radical mechanism, leading to the selective formation of the bromomethyl group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of bromine and radical initiators in a controlled environment allows for the large-scale synthesis of this compound with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-methyloctane undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of alcohols, nitriles, or amines, respectively.

Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.

Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH₃) in polar solvents like water or ethanol.

Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Major Products

Nucleophilic Substitution: Alcohols, nitriles, amines.

Elimination: Alkenes.

Oxidation: Alcohols, carboxylic acids.

Scientific Research Applications

4-(Bromomethyl)-2-methyloctane has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Potential use in the synthesis of biologically active compounds.

Medicine: Investigated for its role in the synthesis of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-methyloctane in chemical reactions involves the formation of a reactive bromomethyl intermediate. This intermediate can undergo various transformations depending on the reaction conditions and reagents used. The molecular targets and pathways involved are primarily dictated by the nature of the nucleophile or electrophile interacting with the bromomethyl group.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on 4-(Bromomethyl)benzaldehyde (CAS: 51359-78-5, C₈H₇BrO), which is a benzaldehyde derivative rather than a branched alkane. Despite structural differences, a hypothetical comparison can be inferred based on functional groups and brominated analogs:

Table 1: Key Differences Between 4-(Bromomethyl)-2-methyloctane and 4-(Bromomethyl)benzaldehyde

Key Observations:

Structural Differences :

- This compound is a saturated hydrocarbon, whereas 4-(Bromomethyl)benzaldehyde contains an aromatic ring and aldehyde group. The latter’s benzaldehyde moiety enhances electrophilic reactivity .

- Branched alkanes like this compound are generally less polar and more lipophilic than aromatic brominated compounds.

Hazard Profile: The evidence highlights that 4-(Bromomethyl)benzaldehyde requires immediate eye/skin flushing and medical consultation upon exposure . No analogous safety data exists for this compound, but brominated alkanes often exhibit similar irritant properties.

Limitations of Available Evidence

Instead, it details a structurally distinct benzaldehyde derivative. This gap underscores the need for targeted studies on the compound’s reactivity, stability, and toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.